molecular formula C19H13ClN2O2S2 B2374373 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide CAS No. 921521-40-6

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide

Cat. No.: B2374373
CAS No.: 921521-40-6
M. Wt: 400.9
InChI Key: HBLKWLJQCFISQN-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide is a benzothiazole-based acetamide derivative characterized by a benzothiazole ring fused to a hydroxyphenyl group and a 5-chlorothiophene moiety linked via an acetamide bridge. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse bioactivity, including anticancer, antimicrobial, and anti-inflammatory properties . The hydroxyphenyl group enhances solubility through hydrogen bonding, while the 5-chlorothiophene substituent introduces electron-withdrawing effects that may influence reactivity and target binding . This compound belongs to a broader class of N-substituted acetamides, which often exhibit structural mimicry of bioactive molecules, such as penicillin derivatives, and demonstrate strong coordination capabilities in crystal lattices .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2S2/c20-17-8-6-12(25-17)10-18(24)21-11-5-7-15(23)13(9-11)19-22-14-3-1-2-4-16(14)26-19/h1-9,23H,10H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLKWLJQCFISQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)CC4=CC=C(S4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the hydroxyphenyl group: This step may involve electrophilic aromatic substitution or coupling reactions.

    Incorporation of the chlorothiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the acetamide linkage: This is typically achieved through amide bond formation using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms in the chlorothiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Benzothiazole Thiophene/Thiazole Hydroxyphenyl Chlorine Substituent Molecular Weight
Target Compound Yes 5-Chlorothiophene Yes Yes (Thiophene) ~375.8*
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Yes None No No 305.8
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide No (Thiazole) None No Yes (Phenyl) 303.2
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide Yes (Oxidized) None Yes No 332.3
2-{[5-(Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl}-N-(3-hydroxypropyl)acetamide Yes None No No 469.6

*Calculated based on analogous structures in .

Key Observations:

Benzothiazole vs. Thiazole : The target compound’s benzothiazole ring enables π-π stacking interactions, contrasting with simpler thiazole derivatives like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, which relies on dichlorophenyl-thiazole twisting (79.7°) for crystal packing .

Hydroxyphenyl Contribution: The 4-hydroxyphenyl group in the target compound and N-(4-hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide facilitates hydrogen bonding, improving solubility and crystal stability compared to non-hydroxylated analogs like BZ-IV .

Chlorine Substituents : The 5-chlorothiophene in the target compound introduces steric and electronic effects distinct from dichlorophenyl groups in or chloroacetamide intermediates in synthesis .

Crystallographic and Hydrogen-Bonding Patterns

  • Target Compound : The hydroxyphenyl and benzothiazole groups may form intermolecular N–H⋯O or O–H⋯N bonds, similar to the R₂²(8) graph-set motifs observed in .
  • N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide : Exhibits intramolecular N–H⋯O bonds (2.86 Å) and π-π stacking (3.6–3.9 Å) between benzothiazole and hydroxyphenyl rings .

Bioactivity and Pharmacological Potential

  • Anticancer Activity : Benzothiazoles like BZ-IV show moderate anticancer activity, attributed to their ability to intercalate DNA or inhibit kinases . The target compound’s chlorothiophene may enhance selectivity for sulfur-rich enzyme active sites.
  • Antimicrobial Potential: Thiophene-containing analogs (e.g., 2-[(5-chlorothiophen-2-yl)methoxy]phenylacetamide in ) exhibit antimicrobial properties, suggesting the target compound could share similar efficacy.

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities, particularly in medicinal chemistry. This compound has been studied for its potential anticancer properties and its mechanism of action against various biological targets.

  • Molecular Formula : C20H16ClN3O2S
  • Molecular Weight : 403.87 g/mol
  • CAS Number : 332152-69-9

The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. Benzothiazole derivatives have shown potential in targeting various proteins involved in cancer progression, such as:

  • DprE1 : A target for anti-tubercular compounds.
  • Proteins involved in apoptosis : The compound may induce apoptosis in cancer cells by activating caspases and other pro-apoptotic factors.

Biological Activity

Research has demonstrated that benzothiazole derivatives exhibit significant anticancer activity across various cancer cell lines. The following table summarizes some key findings related to the biological activity of similar compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)0.57Inhibition of cell proliferation
Compound BU-937 (leukemia)0.4Induction of apoptosis
Compound CB16-F10 (melanoma)10Targeting mitochondrial pathways

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of benzothiazole derivatives against various human cancer cell lines, including MCF-7 and U-937. The results indicated that compounds with hydroxyl substitutions demonstrated superior activity compared to those with alkoxy or methyl sulfonyl groups .
  • Mechanistic Insights : Another investigation focused on the structure-activity relationship (SAR) of benzothiazole derivatives, revealing that the presence of electron-withdrawing groups significantly enhanced their anticancer potency. Compounds with specific substitutions showed log GI50 values ranging from -5.48 to -6.0 across different cancer types .
  • Pharmacokinetics : ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated favorable pharmacokinetic profiles for synthesized benzothiazole derivatives, suggesting their potential for further development as therapeutic agents.

Q & A

Q. What are the common synthetic routes for preparing N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(5-chlorothiophen-2-yl)acetamide, and what critical parameters influence yield and purity?

The synthesis typically involves multi-step reactions, starting with coupling a benzothiazole-containing amine with a chlorothiophene-acetyl chloride derivative. Key steps include:

  • Amide bond formation : Reacting 2-amino-5-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl derivatives with 2-(5-chlorothiophen-2-yl)acetyl chloride in a polar aprotic solvent (e.g., dioxane or dichloromethane) under reflux .
  • Base catalysis : Triethylamine is often used to neutralize HCl generated during the reaction, ensuring optimal pH for nucleophilic acyl substitution .
  • Purification : Recrystallization from ethanol-DMF mixtures improves purity, while thin-layer chromatography (TLC) monitors reaction progress .
    Critical parameters include temperature control (20–25°C for exothermic steps), solvent choice (to stabilize intermediates), and stoichiometric ratios to minimize side products .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the benzothiazole, hydroxyphenyl, and chlorothiophene moieties by identifying aromatic proton environments and acetamide carbonyl signals (~168–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ peaks) and detects fragmentation patterns indicative of the benzothiazole-thiophene linkage .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves conformational details, such as dihedral angles between aromatic rings, which influence biological activity .

Q. How is the initial biological activity of this compound assessed in vitro?

  • Enzyme inhibition assays : Test against targets like lipoxygenase or kinases using spectrophotometric methods to measure IC50_{50} values .
  • Antimicrobial screening : Employ broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .
  • Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction . Controls include untreated cells and reference drugs (e.g., doxorubicin) .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., amide coupling) be elucidated?

  • Kinetic studies : Monitor reaction rates via HPLC under varying temperatures and solvent polarities to identify rate-determining steps .
  • Isotopic labeling : Use 18^{18}O-labeled acetyl chloride to track oxygen incorporation in the amide bond via MS, confirming nucleophilic attack pathways .
  • Computational modeling : Density Functional Theory (DFT) calculations predict transition states and activation energies for acyl transfer reactions .

Q. What strategies resolve contradictions in crystallographic data interpretation, such as disordered solvent molecules or twinning?

  • SHELX refinement : Use SHELXL for high-resolution data to apply restraints/constraints on disordered regions. For twinned data, the HKLF 5 format in SHELXL enables twin-law corrections .
  • Multi-temperature XRD : Collect data at 100 K and 298 K to distinguish static disorder from dynamic motion .
  • Complementary techniques : Pair XRD with solid-state NMR to validate hydrogen-bonding networks and molecular packing .

Q. How can discrepancies in reported bioactivity data (e.g., varying IC50_{50}50​ values across studies) be systematically addressed?

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to ensure consistency in inoculum size and incubation conditions .
  • Proteomic profiling : Use LC-MS/MS to verify target engagement in cellular assays, distinguishing direct inhibition from off-target effects .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify variables (e.g., cell line heterogeneity, serum concentration) contributing to variability .

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